molecular formula C14H12F2O B13084725 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol

2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol

Cat. No.: B13084725
M. Wt: 234.24 g/mol
InChI Key: UPAGPKOCFXJBKN-UHFFFAOYSA-N
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Description

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the fluorination of biphenyl derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative with a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl-substituted biphenyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanol is unique due to the presence of both fluorine atoms and an ethanol group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12F2O

Molecular Weight

234.24 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)phenyl]ethanol

InChI

InChI=1S/C14H12F2O/c15-13-6-5-11(9-14(13)16)12-4-2-1-3-10(12)7-8-17/h1-6,9,17H,7-8H2

InChI Key

UPAGPKOCFXJBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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